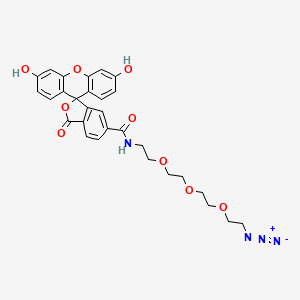

6-FAM-PEG3-Azide

Übersicht

Beschreibung

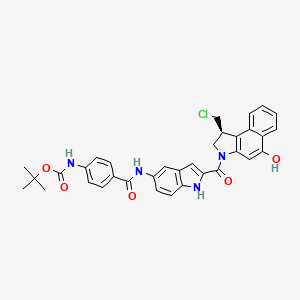

6-FAM-PEG3-Azide is a fluorescent dye and click chemistry reagent utilized for labeling oligonucleotides . It features an azide group that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAc) with alkyne-bearing molecules .

Synthesis Analysis

The synthesis of 6-FAM-PEG3-Azide involves copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of 6-FAM-PEG3-Azide is C29H28N4O9 . The compound has a molecular weight of 576.6 g/mol . The InChI string and Canonical SMILES provide a detailed view of the molecule’s structure .Chemical Reactions Analysis

6-FAM-PEG3-Azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

6-FAM-PEG3-Azide has a molecular weight of 576.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 11 . The compound has a Rotatable Bond Count of 13 and a Topological Polar Surface Area of 147 Ų . The compound’s complexity, as computed by Cactvs, is 953 .Wissenschaftliche Forschungsanwendungen

Oligonucleotide Labeling

“6-FAM-PEG3-Azide” is used for labeling oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensics. By labeling these molecules, researchers can track their location and interaction with other molecules.

Click Chemistry

The azide group in “6-FAM-PEG3-Azide” can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This is a type of click chemistry, a modular synthetic strategy that uses reliable and selective reactions to modify molecules. It’s widely used in drug discovery and materials science.

Fluorescent Detection

The spectral properties of “6-FAM-PEG3-Azide” are identical to those of FITC (Fluorescein-5,6-isothiocyanate), making it suitable for use with most fluorescent detection devices . This allows researchers to visualize and track the movement of molecules in various biological systems.

PEGylation

The presence of PEG (Polyethylene Glycol) in “6-FAM-PEG3-Azide” allows for PEGylation, a process of attaching PEG chains to molecules to improve their characteristics such as solubility and stability . This is particularly useful in drug design to enhance the therapeutic efficacy of pharmaceuticals.

Wirkmechanismus

Target of Action

The primary target of 6-FAM-PEG3-Azide is oligonucleotides . Oligonucleotides are short DNA or RNA molecules that play crucial roles in various biological processes, including gene regulation, function, and expression.

Mode of Action

6-FAM-PEG3-Azide interacts with its targets through a process known as click chemistry . Specifically, it contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction allows the 6-FAM-PEG3-Azide to bind to the oligonucleotides, effectively labeling them for further study or manipulation .

Biochemical Pathways

The key biochemical pathway involved in the action of 6-FAM-PEG3-Azide is the azide-alkyne cycloaddition reaction . This reaction is part of the larger field of click chemistry, which involves reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .

Result of Action

The result of the action of 6-FAM-PEG3-Azide is the successful labeling of oligonucleotides . This labeling allows researchers to track the movement and interactions of these molecules within a biological system, providing valuable insights into their roles and functions .

Action Environment

The action, efficacy, and stability of 6-FAM-PEG3-Azide are likely to be influenced by various environmental factors. These could include the presence of copper catalysts (required for the CuAAC reaction), the nature of the oligonucleotides being labeled, and the specific conditions of the biological system or experiment in which the compound is being used .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-21-24(15-18)29(42-28(21)37)22-5-2-19(34)16-25(22)41-26-17-20(35)3-6-23(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYHWLLVYRCZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-FAM-PEG3-Azide | |

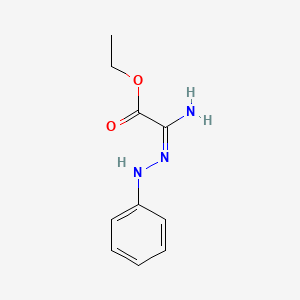

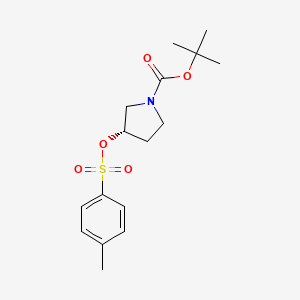

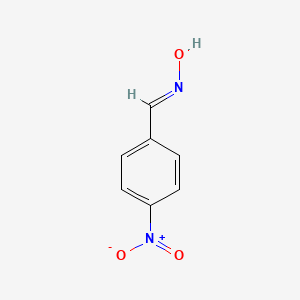

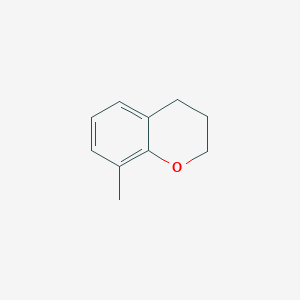

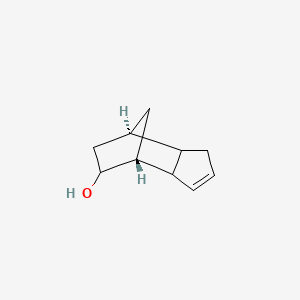

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

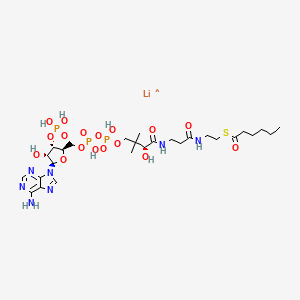

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)